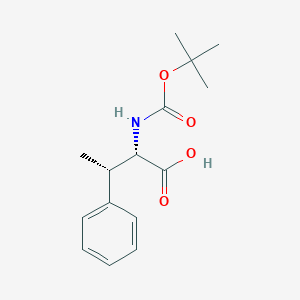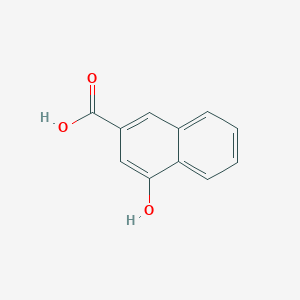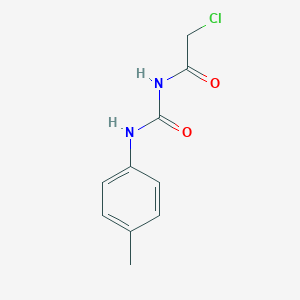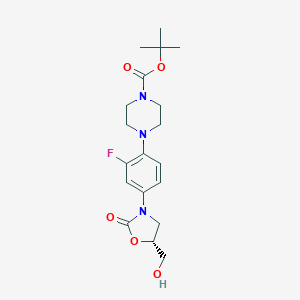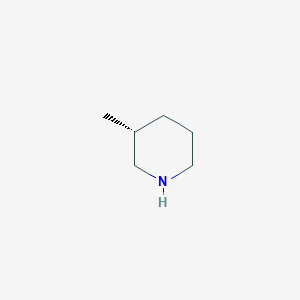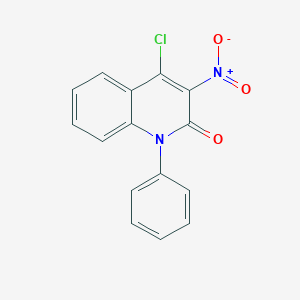
3-(Oxolan-2-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxolan-2-yl)propanenitrile: is an organic compound with the molecular formula C7H11NO It features a nitrile group attached to a propyl chain, which is further connected to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(Oxolan-2-yl)propanenitrile typically begins with commercially available starting materials such as oxolane and acrylonitrile.
Reaction Conditions: A common synthetic route involves the nucleophilic addition of acrylonitrile to oxolane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The crude product is purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(Oxolan-2-yl)propanenitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted nitriles with various functional groups.
Applications De Recherche Scientifique
Chemistry:
3-(Oxolan-2-yl)propanenitrile is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals
Biology:
In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. It can be used to create analogs of natural products with improved biological activity.
Medicine:
The compound is investigated for its potential therapeutic applications, including as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical transformations makes it a versatile tool in medicinal chemistry.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in polymer synthesis and other industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Oxolan-2-yl)propanenitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors through its nitrile group and oxolane ring. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic residues in enzyme active sites.
Receptors: The oxolane ring can enhance binding affinity to certain receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
3-(Oxolan-2-yl)methoxypropanenitrile: This compound features a methoxy group instead of a propyl chain, leading to different reactivity and applications.
3-(Oxolan-2-yl)butanenitrile: The butanenitrile analog has an extended carbon chain, which can affect its physical properties and reactivity.
3-(Oxolan-2-yl)ethanenitrile:
Uniqueness:
3-(Oxolan-2-yl)propanenitrile is unique due to its specific combination of the oxolane ring and the propyl nitrile group. This structure imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.
Propriétés
IUPAC Name |
3-(oxolan-2-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-1-3-7-4-2-6-9-7/h7H,1-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHAZBKWNJJBJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513507 |
Source


|
| Record name | 3-(Oxolan-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16237-62-0 |
Source


|
| Record name | 3-(Oxolan-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
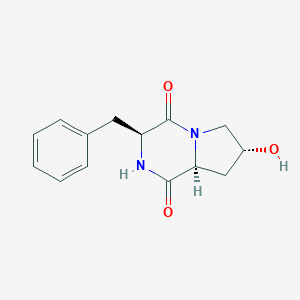
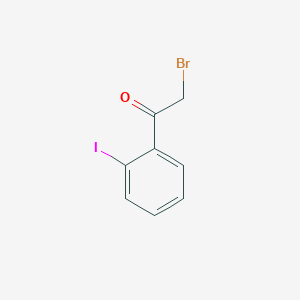
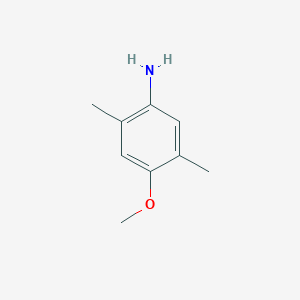

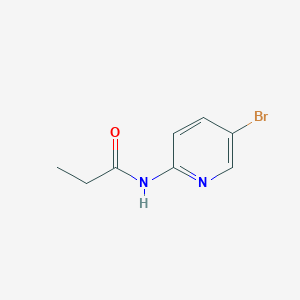
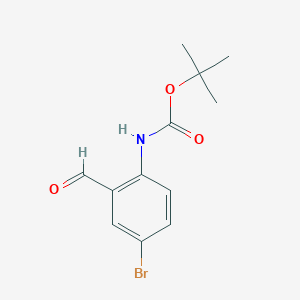
![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)
